molecular formula C6H5F2N B1429849 2,3-Difluoro-6-methylpyridine CAS No. 1227579-04-5

2,3-Difluoro-6-methylpyridine

Cat. No. B1429849
M. Wt: 129.11 g/mol
InChI Key: HGBWAUANMSZOIJ-UHFFFAOYSA-N
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Description

“2,3-Difluoro-6-methylpyridine” is a heterocyclic organic compound that belongs to the pyridine family. It is an important intermediate used in the synthesis of various pesticides, pharmaceuticals, and agrochemicals. The compound has a molecular formula of C6H5F2N and a molecular weight of 129.11 g/mol .


Synthesis Analysis

The synthesis of “2,3-Difluoro-6-methylpyridine” can be achieved through various methods. One method involves the reaction of 3,5-difluoropyridine with methyl iodide and sodium hydride . Another method involves the alkylation of 2,3-difluoropyridine with methyl iodide under palladium catalysis . The compound can also be synthesized via reductive amination of 2,3-difluoro-5-nitropyridine .


Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-6-methylpyridine” is characterized by the presence of two fluorine atoms and one methyl group attached to a pyridine ring . The InChI code for the compound is 1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 .


Chemical Reactions Analysis

Fluoropyridines, including “2,3-Difluoro-6-methylpyridine”, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

“2,3-Difluoro-6-methylpyridine” is a colorless to light yellow liquid at room temperature. It has a boiling point of 87°C and a melting point of -28°C. It is soluble in organic solvents like dichloromethane, ethyl acetate, and acetone, but it is insoluble in water.

Scientific Research Applications

Photonic Properties of Organometallic Polymers

Polymer 6, incorporating 2,3-difluoro-phenyl-5-methylpyridine, shows notable photophysical and electrochemical properties due to its hybrid charge transfer-excited state, making it significant in the field of photonic materials. The fluorination of the phenylpyridine group in these polymers induces a desirable shift in absorption and emission bands, with slight changes in emission quantum yields and lifetimes, proving its utility in modulating photonic properties (Soliman, Zysman‐Colman, & Harvey, 2015).

Applications in Synthetic Chemistry

Regiocontrol in Nucleophilic Substitution

2,3-Difluoro-6-methylpyridine demonstrates unique reactivity in synthetic chemistry, particularly in nucleophilic substitution reactions. The introduction of a trialkylsilyl group at specific positions of halopyridines, like 2,3-difluoro-6-methylpyridine, enables selective displacement of halogen, showcasing a valuable regiocontrol in synthetic processes (Schlosser, Rausis, & Bobbio, 2005).

Applications in Coordination Chemistry and Catalysis

Coordination Chemistry and Spin-State Transitions

Derivatives of 2,6-di(pyrazol-1-yl)pyridine, structurally related to 2,3-difluoro-6-methylpyridine, are noted for their role in coordination chemistry. These compounds form luminescent lanthanide complexes used in biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, indicating their significance in materials science and sensor technology (Halcrow, 2005).

Applications in Nanotechnology and Drug Delivery Systems

Self-Assembling Properties for Drug Delivery Systems

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, derived from 2,3-difluoro-6-methylpyridine, exhibit self-assembling properties. These compounds form nanoparticles, particularly liposomes, which are crucial for the development of drug delivery systems (Pikun et al., 2022).

Safety And Hazards

“2,3-Difluoro-6-methylpyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2,3-difluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBWAUANMSZOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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